molecular formula C17H23N3O4S B3642812 Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carboxylate

Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carboxylate

Cat. No.: B3642812
M. Wt: 365.4 g/mol
InChI Key: PBPQHRCMXRDYDF-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carboxylate (hereafter referred to as the target compound) is a piperazine derivative featuring a carbamothioyl (-NHC(S)-) group linked to a 4-(ethoxycarbonyl)phenyl substituent and an ethoxycarbonyl (-COOEt) group at the 1-position of the piperazine ring. Its molecular formula is C₁₇H₂₂N₄O₄S, with a molecular weight of 378.45 g/mol . The carbamothioyl group introduces sulfur-based electronic and steric properties, while the ethoxycarbonyl groups enhance hydrophobicity, influencing solubility and biological interactions.

Properties

IUPAC Name

ethyl 4-[(4-ethoxycarbonylphenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-3-23-15(21)13-5-7-14(8-6-13)18-16(25)19-9-11-20(12-10-19)17(22)24-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPQHRCMXRDYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of piperazine with ethyl chloroformate to form ethyl piperazine-1-carboxylate. This intermediate is then reacted with 4-(ethoxycarbonyl)phenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of N-substituted piperazine carboxylates. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Piperazine Carboxylate Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carboxylate - 4-(ethoxycarbonyl)phenyl carbamothioyl
- Ethoxycarbonyl
C₁₇H₂₂N₄O₄S 378.45 Carbamothioyl group enhances metal-binding capacity
Ethyl 4-[(2,5-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate - 2,5-dimethylphenyl carbamothioyl C₁₆H₂₂N₄O₂S 346.44 Methyl groups increase lipophilicity; potential for altered metabolic stability
Ethyl 4-{[(4-iodophenyl)formamido]methanethioyl}piperazine-1-carboxylate - 4-iodophenyl formamido methanethioyl C₁₅H₁₇IN₄O₃S 476.29 Iodine substituent introduces steric bulk and radiopharmaceutical potential
Ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate - 2,6-difluorobenzoyl C₁₄H₁₆F₂N₂O₃ 310.29 Fluorine atoms enhance electronegativity and bioavailability
Ethyl 4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine-1-carboxylate - 3-(1,1,2,2-tetrafluoroethoxy)benzoyl C₁₆H₁₈F₄N₂O₄ 402.33 Tetrafluoroethoxy group improves thermal stability
Key Observations:
  • Carbamothioyl vs. Carbonyl/Sulfonyl Groups : The target compound’s carbamothioyl group distinguishes it from analogs with benzoyl (e.g., ) or sulfonyl (e.g., ) substituents. The sulfur atom in the carbamothioyl group facilitates metal coordination, as demonstrated in Ni(II), Zn(II), and Cd(II) complexes .
  • Conversely, electron-donating groups (e.g., -CH₃ in ) may improve membrane permeability.
Table 2: Comparative Reaction Yields and Conditions
Compound Key Reagents Yield Conditions Reference
Target Compound 4-(ethoxycarbonyl)phenyl isothiocyanate, piperazine Not reported Room temperature, polar solvent
Ethyl 4-((4-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Sulfonyl chloride, 4-phenoxyphenyl thiazole 95% Reflux in DCM, DIEA as base
Ethyl 4-[(2,5-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate 2,5-dimethylphenyl isothiocyanate 85% Methanol, acetic acid

Physicochemical and Spectroscopic Properties

  • Spectroscopy:
  • ¹H NMR : Peaks at δ 1.2–1.4 (ethyl -CH₃), δ 3.4–4.1 (piperazine and -COOEt groups).
  • MALDI-TOF : Expected [M+H]⁺ peak at m/z 379.1 .

  • Analogs :

    • Ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate: Higher polarity due to sulfonyl group; ¹³C NMR δ 165.93 (C=O) .
    • Ethyl 4-[(4-iodophenyl)carbamothioyl]piperazine-1-carboxylate: Distinctive iodine peak in elemental analysis .

Biological Activity

Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carboxylate, identified by the CAS number 2445781-83-7, is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₉N₃O₄S
  • Molecular Weight : 289.35 g/mol
  • Structure : The compound features a piperazine ring substituted with an ethoxycarbonyl group and a carbamothioyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various microorganisms. A comparative analysis of similar compounds indicates that those with piperazine structures often exhibit enhanced antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameAntibacterial Activity (E. coli)Antifungal Activity (C. albicans)
Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}...SignificantModerate
Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarb...HighHigh
Other piperazine derivativesVariableVariable

The proposed mechanism for the antimicrobial action involves disruption of microbial cell membranes and interference with metabolic pathways. The presence of the carbamothioyl group is hypothesized to enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into microbial cells.

Study on Antimicrobial Efficacy

In a study published in Wiley-VCH, a series of piperazine derivatives were synthesized and evaluated for their antimicrobial efficacy. The results indicated that compounds with similar structural motifs to this compound exhibited strong antibacterial activity against gram-positive and gram-negative bacteria as well as antifungal activity against common pathogens like Candida albicans and Aspergillus flavus .

Clinical Implications

The potential implications for clinical use are significant, particularly in developing new antibiotics or antifungal agents in response to rising resistance among existing drugs. Further research is needed to explore these applications fully.

Synthesis and Characterization

The synthesis of this compound has been documented, highlighting methods such as refluxing in organic solvents and purification through crystallization techniques. Characterization techniques employed include NMR spectroscopy and mass spectrometry to confirm the structure and purity of synthesized compounds.

Future Directions

Future research should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carboxylate
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Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carboxylate

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